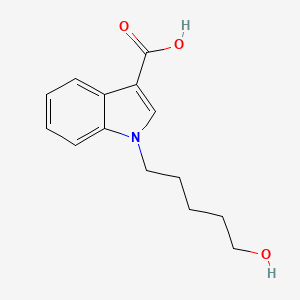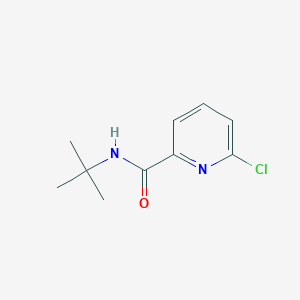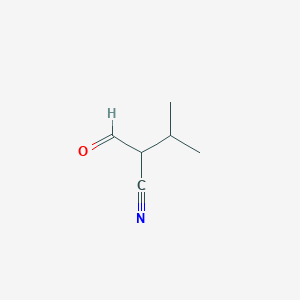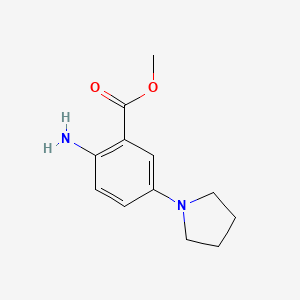
Ethyl 3-amino-4-(cyclohexyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-4-(cyclohexyloxy)benzoate is an organic compound characterized by its molecular structure, which includes an ethyl ester group, an amino group, and a cyclohexyloxy substituent on a benzene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-amino-4-hydroxybenzoic acid and cyclohexanol.
Reaction Steps: The hydroxyl group of 3-amino-4-hydroxybenzoic acid is first converted to a leaving group, often by converting it to a halide or a tosylate. Cyclohexanol is then reacted with the activated benzoic acid derivative to form the cyclohexyloxy-substituted product.
Final Steps: The resulting compound is then esterified using ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large reactors and continuous flow systems are used to ensure consistent quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro compounds.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include hydrogen gas (H₂) with a palladium catalyst and iron (Fe) with hydrochloric acid (HCl).
Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Amine derivatives.
Substitution Products: Various amides or other substituted esters.
Applications De Recherche Scientifique
Ethyl 3-amino-4-(cyclohexyloxy)benzoate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of cyclohexyloxy groups with biological targets.
Medicine: It has potential use in drug development, particularly in the design of new pharmaceuticals that target specific receptors or enzymes.
Industry: The compound can be used in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Ethyl 3-amino-4-(cyclohexyloxy)benzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors. The cyclohexyloxy group can enhance binding affinity or alter the pharmacokinetic properties of the compound.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes, leading to therapeutic effects.
Receptors: It may bind to receptors, modulating their activity and resulting in biological responses.
Comparaison Avec Des Composés Similaires
Ethyl 3-amino-4-methoxybenzoate
Ethyl 3-amino-4-(cyclohexylamino)benzoate
Ethyl 3-amino-4-hydroxybenzoate
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
ethyl 3-amino-4-cyclohexyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-18-15(17)11-8-9-14(13(16)10-11)19-12-6-4-3-5-7-12/h8-10,12H,2-7,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVVUCMHKFEHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC2CCCCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Methylpyridin-2-yl)oxy]aniline](/img/structure/B7865981.png)




amine](/img/structure/B7866024.png)






